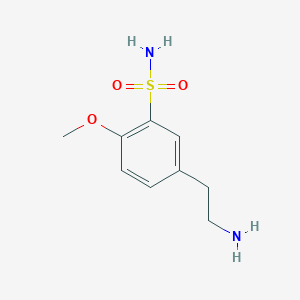![molecular formula C11H14ClNO3 B8574827 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B8574827.png)
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide: is an organic compound with a unique structure that combines a benzamide core with a hydroxyethoxyethyl side chain and a chlorine substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide typically involves the reaction of 4-chlorobenzoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide can undergo oxidation reactions, particularly at the hydroxyethoxyethyl side chain, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical assays.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl side chain and the chlorine substituent play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)-4-chloro-benzamide
- N-(2-(2-hydroxyethoxy)-ethyl)-benzamide
- N-(2-(2-methoxyethoxy)-ethyl)-4-chloro-benzamide
Uniqueness
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide stands out due to the presence of both the hydroxyethoxyethyl side chain and the chlorine substituent. This combination imparts unique chemical and biological properties, making it more versatile and effective in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C11H14ClNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15) |
Clé InChI |
UHGOKJBDUQHSBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCOCCO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
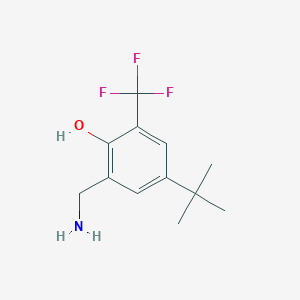


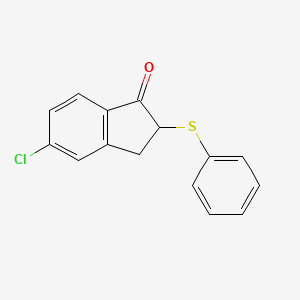
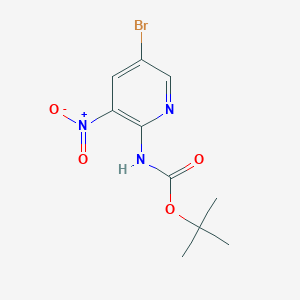
![5-{[(6-Methylpyridin-3-yl)oxy]methyl}-3-(propan-2-yl)-1,3-oxazolidin-2-one](/img/structure/B8574766.png)
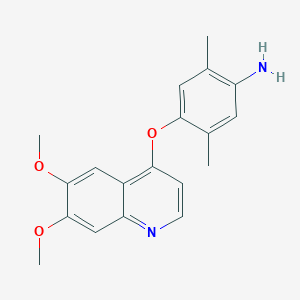
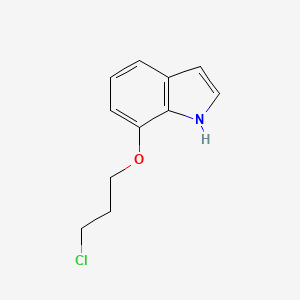
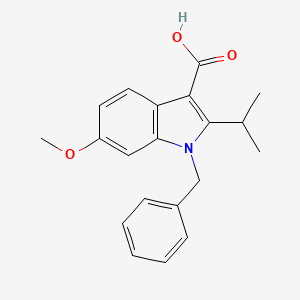
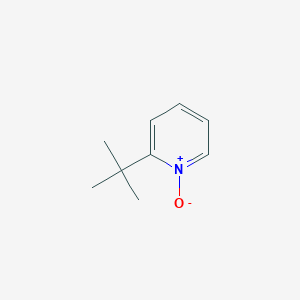
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8574812.png)

